molecular formula C14H19N3 B8493566 1-(2-Cyanoethyl)-4-benzylpiperazine

1-(2-Cyanoethyl)-4-benzylpiperazine

Cat. No. B8493566
M. Wt: 229.32 g/mol
InChI Key: UMOVJHXZTBCGOB-UHFFFAOYSA-N
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Patent
US06444677B2

Procedure details

CeCl3 (50.0 g,/203 mmol) was dried in vacuo for 20 hours at 150° C. After cooling to room temperature, tetrahydrofuran (500 ml) was added under nitrogen and the resulting suspension was stirred for 1 d. After cooling to −78° C., to the suspension was added dropwise butanediyl dilithium in diethylether (90 mmol), which was prepared according to the literature (J. Org. Chem., 1990, 55, 5406) and the mixture was stirred for 1 hour. To the mixture was added dropwise a solution of 3-(4-benzyl-1-piperazinyl)propanenitrile (16.0 g/70.0 mmol) in tetrahydrofuran (100 ml) and stirred for 1 d at room temperature. The mixture was poured into 2 N—NaOH (200 ml) and the whole was extracted with dichloromethane (200 ml×2). The combined extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography (NH2 gel, 230-400 mesh/dichloromethane) to give a mixture of the titled compound and 1-benzylpiperazine (5.9 g).
Quantity
5.9 g
Type
reactant
Reaction Step One
[Compound]
Name
CeCl3
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mmol
Type
reactant
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH2:4][Li].C(OCC)C.[CH2:12]([N:19]1[CH2:24][CH2:23][N:22]([CH2:25][CH2:26][C:27]#[N:28])[CH2:21][CH2:20]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[OH-].[Na+].C(N1CCNCC1)C1C=CC=CC=1>O1CCCC1>[CH2:12]([N:19]1[CH2:20][CH2:21][N:22]([CH2:25][CH2:26][C:27]2([NH2:28])[CH2:4][CH2:3][CH2:2][CH2:1]2)[CH2:23][CH2:24]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Step Two
Name
CeCl3
Quantity
50 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC[Li])[Li]
Name
Quantity
90 mmol
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
16 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)CCC#N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred for 1 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to −78° C., to the suspension
CUSTOM
Type
CUSTOM
Details
was prepared
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 1 d at room temperature
Duration
1 d
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with dichloromethane (200 ml×2)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (NH2 gel, 230-400 mesh/dichloromethane)
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)CCC1(CCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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